1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its unique pyrazole structure, which is substituted with a methyl group and a pyrrole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interaction with cannabinoid receptors, which are crucial in various physiological processes. The compound is classified under pyrazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions. For instance, it can be synthesized in anhydrous tetrahydrofuran using carbonyldiimidazole under an inert atmosphere like argon.
The compound can also undergo a series of transformations including oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives depending on the conditions and reagents used .
The molecular structure of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with the following characteristics:
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions that expand its utility in synthetic chemistry:
The specific conditions for these reactions often require anhydrous solvents and inert atmospheres to ensure high yields and minimize by-products .
The primary mechanism of action for 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with cannabinoid receptors, specifically hCB1 and hCB2.
The binding occurs through:
This mechanism leads to various physiological effects depending on the receptor's role in different biological processes, including pain modulation and appetite regulation .
The compound is moderately soluble in organic solvents such as dimethyl sulfoxide and exhibits stability under standard laboratory conditions. Its reactivity allows it to participate in diverse chemical transformations, making it valuable for further synthetic applications .
In scientific research, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is primarily explored for its potential therapeutic applications:
Additionally, studies have indicated that derivatives of this compound may possess antibacterial and antifungal properties, expanding their applicability in pharmaceutical development .
The structural architecture of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 293758-83-5) integrates two nitrogen-rich heterocycles—pyrazole and pyrrole—positioning it within a privileged class of bioactive molecules. Pyrazole derivatives have been extensively explored since the 1970s for their diverse pharmacological profiles, spanning anti-inflammatory, analgesic, and antiviral applications [9]. Early synthetic routes focused on Vilsmeier formylation and Clauson-Kaas reactions to construct the 1,5-disubstituted pyrazole core, with ethyl esters serving as key intermediates (e.g., ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, CAS 175137-01-6) [4] [7]. Hydrolysis of these esters yielded the carboxylic acid pharmacophore, which became a critical building block for amide-based fungicides like fluxapyroxad and bixafen [8]. The acid’s role evolved from a synthetic intermediate to a standalone pharmacophore due to its:
Table 1: Structural and Physicochemical Profile
Property | Value | |
---|---|---|
Molecular Formula | C₉H₉N₃O₂ | |
Molecular Weight | 191.19 g/mol | |
Canonical SMILES | Cn1ncc(C(=O)O)c1-n1cccc1 | |
H-Bond Donors/Acceptors | 1 / 3 | |
LogP | 1.11 | |
CAS Registry | 293758-83-5 | [1] [5] |
The escalating crisis of carbapenem-resistant Gram-negative pathogens—notably Acinetobacter baumannii (designated a WHO "Critical Priority")—drove the reevaluation of pyrazole carboxylates as antibiotic adjuvants. Initial high-throughput screens of unfocused libraries identified pyrazole-4-carboxylic acids as synergistic enhancers of colistin, a last-resort antibiotic compromised by emerging resistance [3] . Unlike conventional direct-acting antibiotics, these compounds:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2